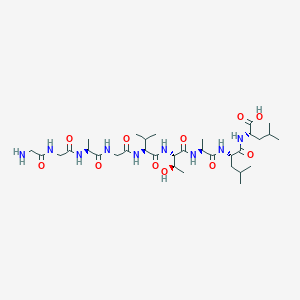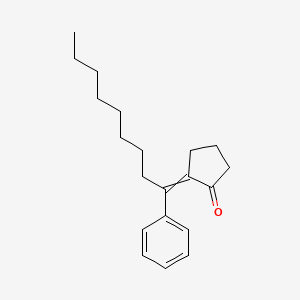![molecular formula C16H17NO B12602241 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- CAS No. 648408-80-4](/img/structure/B12602241.png)
2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a fused benzene and quinolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, which undergoes cyclization and subsequent functional group modifications to yield the target compound . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- include:
Tetrabenazine: Known for its use in treating neurological disorders.
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one: Another quinolizine derivative with distinct chemical properties.
Uniqueness
What sets 2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl- apart is its specific substitution pattern and structural features, which confer unique reactivity and potential applications. Its trimethyl substitution provides distinct steric and electronic effects, influencing its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
648408-80-4 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1,3,4-trimethyl-6,7-dihydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C16H17NO/c1-10-12(3)17-9-8-13-6-4-5-7-14(13)15(17)11(2)16(10)18/h4-7H,8-9H2,1-3H3 |
Clé InChI |
QHJQSHURFBXDQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2CCC3=CC=CC=C3C2=C(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)



![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)


